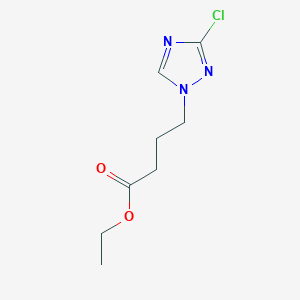

Ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-(3-chloro-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-2-14-7(13)4-3-5-12-6-10-8(9)11-12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDYGFWOOUNKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=NC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-chloro-1H-1,2,4-triazole with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate or sodium hydride.

Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted triazole derivatives.

Hydrolysis: Formation of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid.

Oxidation and Reduction: Various oxidized or reduced triazole derivatives.

Scientific Research Applications

Ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to various biological effects. For example, it may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Ethyl 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoate

- Structure : Replaces the 3-chloro-1,2,4-triazole group with a benzotriazole ring.

- Applications: Used exclusively for laboratory research, as noted in its Safety Data Sheet (CAS 69218-48-0). Unlike the target compound, benzotriazole derivatives are often employed as UV stabilizers or corrosion inhibitors, but this ester’s use is unspecified beyond research .

- Safety: Classified as non-household, emphasizing handling precautions for lab environments.

Carfentrazone Ethyl Ester

- Structure : Contains a dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl group with a fluorobenzene substituent.

- Applications : A commercial herbicide (CAS 128639-02-1) targeting broadleaf weeds. The triazolone ring and fluorine atom enhance herbicidal activity, whereas the target compound’s 3-chloro-triazole may offer distinct pesticidal properties .

- Reactivity : The fluorine substituent increases stability under field conditions, whereas chlorine may alter degradation kinetics.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

- Structure : Features a benzimidazole core instead of triazole, with additional functional groups (hydroxyethyl, benzyl).

- Synthesis: Prepared via Schiff base formation between ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and benzaldehyde in methanol . This suggests the target compound could be synthesized similarly, substituting the amine precursor with a triazole derivative.

- Applications : Likely an intermediate for pharmaceuticals or ligands, contrasting with the pesticidal focus of triazole esters.

Key Comparative Data

Research Implications and Gaps

- Synthesis : The target compound’s synthesis may parallel methods for benzimidazole analogs (e.g., condensation reactions ), but experimental validation is needed.

- Bioactivity: Chlorinated triazoles are understudied compared to fluorinated variants like carfentrazone.

- Safety : The chlorine atom may necessitate stricter handling protocols than benzotriazole derivatives , though toxicity data are lacking.

Biological Activity

Ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of ethyl butanoate with 3-chloro-1H-1,2,4-triazole under controlled conditions to yield the desired compound. The general reaction can be summarized as follows:

Antifungal Properties

One of the primary biological activities attributed to this compound is its antifungal activity. Compounds containing triazole moieties are known to inhibit ergosterol biosynthesis in fungi, making them effective against various fungal infections. Research indicates that this compound exhibits significant activity against pathogenic fungi such as Candida species and Aspergillus species .

Table 1: Antifungal Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Aspergillus niger | 2 µg/mL | |

| Cryptococcus neoformans | 1 µg/mL |

Cytotoxicity and Antiproliferative Effects

Studies have also investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), suggesting its potential as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes related to fungal cell wall synthesis and cancer cell proliferation. In fungal cells, it disrupts ergosterol biosynthesis leading to increased membrane permeability and cell death . In cancer cells, it may induce apoptosis through the activation of caspase pathways .

Case Studies

Case Study 1: Antifungal Efficacy in Clinical Settings

A clinical study evaluated the efficacy of this compound in patients with recurrent Candida infections. The results showed a significant reduction in infection rates among patients treated with this compound compared to standard antifungal therapies .

Case Study 2: Anticancer Activity in vitro

Another study focused on the antiproliferative effects of this compound on various human cancer cell lines. The compound was found to inhibit cell growth effectively and induce apoptosis in a dose-dependent manner .

Q & A

Q. What are the recommended synthetic pathways for Ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate?

The compound can be synthesized via nucleophilic substitution reactions involving triazole derivatives and ethyl esters. A general method involves refluxing 3-chloro-1H-1,2,4-triazole with ethyl 4-bromobutanoate in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Reaction optimization should focus on controlling stoichiometry (1:1.2 molar ratio of triazole to ester) and reaction time (8–12 hours) to minimize byproducts like di-substituted derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

- NMR spectroscopy : and NMR to verify substitution patterns (e.g., triazole proton resonance at δ 8.5–9.0 ppm; ester carbonyl at δ 170–175 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 231.6 for C₈H₁₁ClN₃O₂) .

- X-ray crystallography : For definitive structural confirmation (SHELX programs are widely used for small-molecule refinement) .

Q. What are the stability considerations for this compound under laboratory conditions?

The ester group is prone to hydrolysis under acidic or basic conditions. Stability studies indicate:

- Storage : −20°C in anhydrous DMSO or ethanol to prevent moisture-induced degradation.

- pH sensitivity : Decomposition observed at pH < 4 or > 9, with half-life <24 hours. Neutral buffers (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Discrepancies in biological activity (e.g., inconsistent IC₅₀ values) often arise from:

- Purity variability : Impurities like unreacted triazole or ester byproducts (e.g., 2-(3-chloro-triazol-1-yl)acetic acid) can skew results. Validate purity via HPLC before assays .

- Assay interference : The triazole moiety may chelate metal ions in enzymatic assays. Include control experiments with triazole-free analogs to isolate effects .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

The 3-chloro-triazole group is amenable to further functionalization:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives to introduce pharmacophores.

- Nucleophilic substitution : Replace the chloro group with amines or thiols under mild conditions (e.g., DIPEA in DMF, 50°C). Monitor reaction progress via TLC to avoid over-substitution .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

Computational studies (DFT or molecular docking) reveal:

- Electron-withdrawing effects : The chloro-triazole group reduces electron density at the ester carbonyl, enhancing electrophilicity and binding to serine hydrolases.

- Conformational flexibility : The butanoate linker allows adaptive binding to hydrophobic pockets. Compare docking scores with rigid analogs (e.g., phenyl-substituted triazoles) to validate .

Q. What experimental designs mitigate challenges in crystallizing this compound?

Crystallization difficulties stem from the flexible butanoate chain. Strategies include:

- Co-crystallization : Use small-molecule additives (e.g., benzoic acid) to stabilize lattice formation.

- Temperature gradients : Slow cooling from 50°C to 4°C in ethanol/water mixtures (70:30 v/v) improves crystal quality .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.